molecular formula C14H7Cl5N4O2S B10903608 4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903608
M. Wt: 472.6 g/mol
InChI Key: CCBHMPJQDAQCLX-WSVFEZOKSA-N
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Description

4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a pentachlorophenoxy group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Pentachlorophenoxy Group: This step involves the chlorination of phenol to obtain pentachlorophenol, which is then reacted with an appropriate alkylating agent to introduce the furan ring.

    Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the pentachlorophenoxy-furan intermediate with the triazole moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.

    Substitution: The pentachlorophenoxy group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or furan rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pentachlorophenoxy group may interact with cellular membranes, while the triazole moiety can bind to enzymes or receptors, inhibiting their activity. The furan ring may also contribute to the compound’s overall bioactivity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar compounds include those with variations in the pentachlorophenoxy group, furan ring, or triazole moiety.

    Pentachlorophenoxy Derivatives: Compounds with different substituents on the phenoxy group.

    Triazole Derivatives: Compounds with different substituents on the triazole ring.

Uniqueness

The uniqueness of 4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H7Cl5N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

4-[(E)-[5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H7Cl5N4O2S/c15-8-9(16)11(18)13(12(19)10(8)17)24-4-7-2-1-6(25-7)3-21-23-5-20-22-14(23)26/h1-3,5H,4H2,(H,22,26)/b21-3+

InChI Key

CCBHMPJQDAQCLX-WSVFEZOKSA-N

Isomeric SMILES

C1=C(OC(=C1)/C=N/N2C=NNC2=S)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(OC(=C1)C=NN2C=NNC2=S)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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